molecular formula C8H8N4S B2538651 3-Amino-4-imino-3,4-dihydro-1H-quinazoline-2-thione CAS No. 127024-85-5

3-Amino-4-imino-3,4-dihydro-1H-quinazoline-2-thione

Cat. No. B2538651
CAS RN: 127024-85-5
M. Wt: 192.24
InChI Key: FKFDWNGCNQVMRB-UHFFFAOYSA-N
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Description

The compound 3-Amino-4-imino-3,4-dihydro-1H-quinazoline-2-thione is a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered aromatic rings, one of which is nitrogen-containing. Quinazoline derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction of substituted quinazolinediones with various reagents. For instance, substituted 3-amino-1H,3H-quinoline-2,4-diones react with urea to yield novel imidazoquinazolinediones in high yields . Another approach involves the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with halogenoketones, halogenoaldehydes, and other reagents to produce a range of derivatives, including Schiff bases and thiadiazinquinazoline derivatives . Additionally, 3-phenyl-3-aminoquinoline-2,4-diones can react with isothiocyanates to form novel spiro-linked thioxoimidazolidine-oxindoles and imidazoline-2-thiones .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry. The structures of some compounds have been confirmed by single-crystal X-ray diffraction, providing detailed insights into their three-dimensional conformation . The presence of amino and thione groups in the quinazoline core influences the electronic distribution and the potential for intermolecular interactions, which are crucial for their biological activity.

Chemical Reactions Analysis

Quinazoline derivatives exhibit a range of chemical reactivities depending on their substitution patterns. For example, the reaction of 3-aminoquinoline-2,4-diones with urea can lead to different products based on the nature of the substituents at position 3 and the nitrogen atom of the amino group . The versatility in chemical reactions allows for the synthesis of a diverse array of compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The introduction of various functional groups can modulate properties such as solubility, melting point, and reactivity. These properties are essential for the compounds' applications in drug design and synthesis. The immunotropic activity of certain quinazoline derivatives has been evaluated, with some compounds showing significant effects on cellular immune response . Additionally, some 3-aminoquinazolinediones have demonstrated anticonvulsant activity in preclinical models .

Scientific Research Applications

Multistep Synthesis and Microwave Irradiation

Research by Besson et al. (2000) demonstrated the use of microwave irradiation to improve the yield and reaction time of thiazolo[5,4-f]quinazolines synthesis, starting from primary aromatic amines. This method showcases the application of 3-Amino-4-imino-3,4-dihydro-1H-quinazoline-2-thione in creating complex heterocyclic structures efficiently (Besson, Guillard, & Rees, 2000).

Steric Effects in Synthesis

Legrand and Lozac'h (1978) explored the steric effects in the synthesis of 3H-quinazoline-4-thiones from primary amines and 3,1-benzothiazine-4-thiones, highlighting the reactivity of the compound based on the structural features of the reactants (Legrand & Lozac'h, 1978).

Antimicrobial Activity

A study by Wasfy (2002) on the antibacterial and antifungal activities of quinazoline derivatives, synthesized through reactions with amino acid ester hydrochlorides, points towards the biomedical applications of these compounds, signifying the role of this compound in producing pharmacologically active molecules (Wasfy, 2002).

Schiff Bases and Heterocyclic Synthesis

Navale et al. (2015) reported on the condensation of 3-Amino-2-methyl-3H-quinazolin-4-one with various substituted acetophenones to afford a novel series of Schiff bases, demonstrating the compound's utility in creating diverse heterocyclic structures with potential for various applications (Navale, Shinde, Patil, Vibhute, & Zangade, 2015).

Future Directions

Quinazolinones have attracted significant interest due to their wide range of biological activities . Future research may focus on synthesizing new derivatives of quinazolinones and investigating their biological activities. Additionally, the development of more efficient and environmentally friendly synthetic methods for quinazolinones could also be a focus of future research.

properties

IUPAC Name

3,4-diaminoquinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-7-5-3-1-2-4-6(5)11-8(13)12(7)10/h1-4H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRICAGNNBBKCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N(C(=S)N=C2C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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